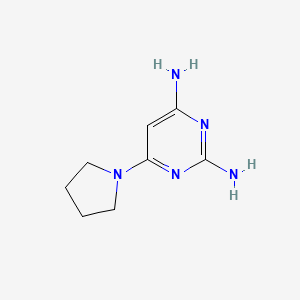
Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides, followed by cyclization using acetic anhydride under reflux conditions . Another approach involves the reaction of anthranilic acid derivatives with potassium cyanate to form urea derivatives, which are then cyclized with sodium hydroxide to yield the desired quinazoline derivatives .
Industrial Production Methods
Industrial production of this compound often employs eco-efficient one-pot synthesis methods. These methods are designed to minimize waste and use water as a solvent, making the process more environmentally friendly . The reactions are typically carried out at room temperature, and the desired products are obtained through simple filtration.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinazoline derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, potassium cyanate, sodium hydroxide, and various nucleophiles. Reaction conditions often involve refluxing in organic solvents or carrying out reactions at room temperature in aqueous media .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including tyrosine kinase inhibitors and other anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting the GABA-A receptor for its potential anticonvulsant activity.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival . The compound’s fluorine and chlorine substituents enhance its binding affinity to these targets, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
- 4-Chloro-7-fluoroquinoline
- 4-Bromo-3-chloro-7-fluoroquinoline
Uniqueness
Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the quinazoline ring enhances its reactivity and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H10ClFN2O2 |
|---|---|
Molecular Weight |
268.67 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-7-fluoroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C12H10ClFN2O2/c1-2-18-11(17)6-10-8-4-3-7(14)5-9(8)15-12(13)16-10/h3-5H,2,6H2,1H3 |
InChI Key |
KOYWYVHNAZDZFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=NC2=C1C=CC(=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



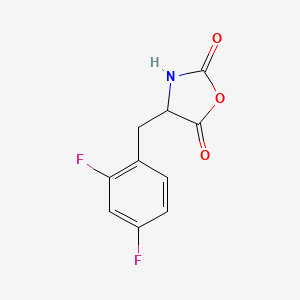
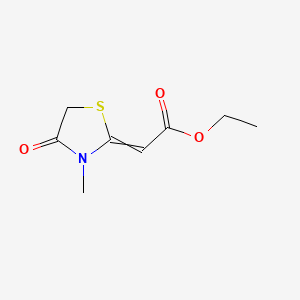
![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13719367.png)
![(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13719380.png)
![Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate](/img/structure/B13719383.png)

![Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719387.png)
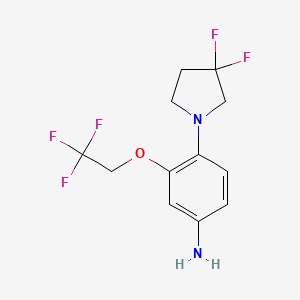
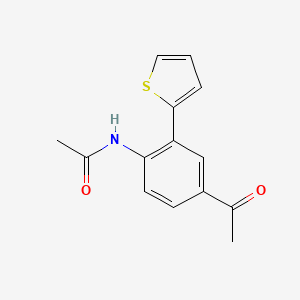
![2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13719400.png)
